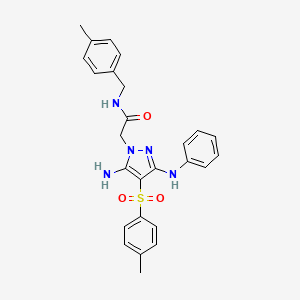

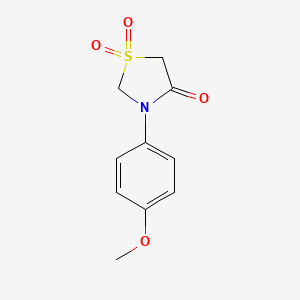

![molecular formula C14H11ClN4O B2460117 3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine CAS No. 620935-11-7](/img/structure/B2460117.png)

3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine” is a novel compound that has been studied for its potential as an oral drug candidate . It has been found to have remarkable dose-dependent anti-acetylcholinesterase activity, which indicates that it may be a potential drug candidate for treating neurodegenerative disorders .

Physical And Chemical Properties Analysis

The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility (6.46 μg/mL) was lower than that found experimentally (65.00 μg/mL) .Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including the compound , serve as essential building blocks in drug development. Researchers explore their structural diversity to create novel pharmaceutical agents. The piperidine ring system is present in more than twenty classes of drugs, making it a crucial scaffold for drug design. Scientists investigate modifications of the piperidine moiety to enhance bioactivity, solubility, and pharmacokinetics .

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, have gained attention due to their unique three-dimensional structure. Researchers use them as intermediates in organic synthesis. The spirocyclic motif offers opportunities for diverse functionalization, making it valuable for constructing complex molecules. Applications range from natural product synthesis to the development of bioactive compounds .

Condensed Piperidines: Bridging Rings

Condensed piperidines result from the fusion of the piperidine ring with other heterocycles or aromatic rings. These bridged systems exhibit interesting properties and find applications in medicinal chemistry. For instance, bridged piperidines are present in certain antipsychotic drugs. Researchers explore their synthesis and biological activity .

Piperidinones: Versatile Intermediates

Piperidinones, which contain a ketone group within the piperidine ring, serve as versatile intermediates. They participate in various transformations, including cyclizations, annulations, and multicomponent reactions. Researchers utilize piperidinones to access diverse molecular architectures. Their synthetic versatility contributes to drug discovery and material science .

Biological Evaluation of Piperidine-Based Compounds

Scientists investigate the biological activity of synthetic and natural piperidines. The piperidine scaffold appears in numerous bioactive molecules, such as neurotransmitter modulators, antiviral agents, and enzyme inhibitors. Researchers assess the binding affinity, selectivity, and toxicity of piperidine-containing compounds. This evaluation informs drug development and therapeutic strategies .

Hydrogenation and Amination Reactions

Hydrogenation and amination of piperidine derivatives play a crucial role in accessing functionalized compounds. Researchers explore catalytic methods to introduce substituents at specific positions. These reactions enable the synthesis of diverse piperidine analogs with tailored properties. Applications extend to agrochemicals, materials, and pharmaceuticals .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-acetylcholinesterase activity . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Pharmacokinetics

A related compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been found to absorb well from the oral route and remain stable at ambient temperature and physiological ph . It’s also noted that the compound exhibited degradation under oxidative and thermal stress .

properties

IUPAC Name |

3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O/c15-11-3-5-12(6-4-11)20-9-13-17-14(19-18-13)10-2-1-7-16-8-10/h1-8H,9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPDDBLOKOVWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=N2)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

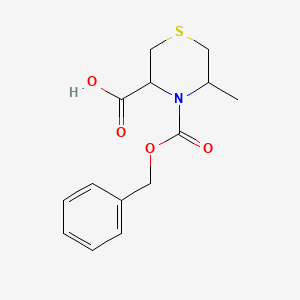

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2460035.png)

![Ethyl 4-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2460037.png)

![1-(3-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2460038.png)

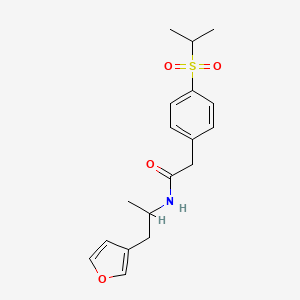

![[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2460043.png)

![methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2460044.png)